Ethyl 2-(7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
Description
Ethyl 2-(7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate is a complex indole-derived ester with a molecular formula of C₂₆H₂₆F₃NO₃ (exact molecular weight unspecified in evidence). Its structure features a tetrahydrocyclopenta[b]indole core substituted at the 7-position with a benzyloxy group bearing a cyclopentyl and trifluoromethyl moiety. The ethyl ester group at the 3-position enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C28H30F3NO3 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
ethyl 2-[7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate |
InChI |
InChI=1S/C28H30F3NO3/c1-2-34-26(33)14-19-8-11-22-23-15-20(9-12-25(23)32-27(19)22)35-16-17-7-10-21(18-5-3-4-6-18)24(13-17)28(29,30)31/h7,9-10,12-13,15,18-19,32H,2-6,8,11,14,16H2,1H3 |
InChI Key |
MOIBBQFSBRXTDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1NC3=C2C=C(C=C3)OCC4=CC(=C(C=C4)C5CCCC5)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Ethyl Ester Intermediate
The key intermediate, racemic this compound, is synthesized through a series of organic transformations starting from appropriately functionalized indole and benzyl derivatives. The benzyl moiety is functionalized with cyclopentyl and trifluoromethyl groups to enhance biological activity and pharmacokinetic properties.
Enzymatic Hydrolysis for Enantiomeric Resolution
A critical step in the preparation is the enzymatic hydrolysis of the racemic ethyl ester to yield the (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid with high enantiomeric excess (ee). This is achieved by:
- Dissolving the racemic ester (20.00 g, 41.19 mmol) in acetonitrile (185 mL),
- Adding potassium phosphate buffer (1.0 M, pH 7.80, 15 mL),
- Introducing lipase B from Candida antarctica (immobilized recombinant, 1.0 g, 5865 U/g),
- Stirring the mixture at approximately 40 °C under nitrogen atmosphere for 16 hours,
- Acidifying the reaction mixture to pH 3.96 with 1 M citric acid,
- Filtering and washing the solids,
- Extracting and concentrating the product to obtain an orange oil,
- Drying under vacuum to yield the (R)-acid with 99.42% ee and 41.41 wt % assay.
Formation of L-Arginine Salt
To improve the physicochemical properties such as solubility and stability, the (R)-acid is converted into its L-arginine salt:
- The crude (R)-acid (approx. 9.043 g, 19.77 mmol) is dissolved in isopropanol (150.72 mL) at 60 °C under nitrogen,
- Seeds of the L-arginine salt are added to induce crystallization,
- A pre-warmed (60 °C) aqueous solution of L-arginine (2.27 M, 8.709 mL, 3.44 g, 19.77 mmol) is added dropwise over 30 minutes,
- The mixture is stirred for an additional 30 minutes and then allowed to cool slowly to room temperature,
- The precipitated salt is filtered, washed with isopropanol and ethyl acetate, and dried under vacuum to afford the L-arginine salt as a white solid.
Summary Table of Preparation Steps
| Step Number | Process Description | Conditions/Details | Outcome/Notes |
|---|---|---|---|
| 1 | Synthesis of racemic ethyl ester intermediate | Multi-step organic synthesis (details proprietary) | Racemic ethyl 2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)...)acetate |
| 2 | Enzymatic hydrolysis for chiral resolution | Lipase B from Candida antarctica, 40 °C, 16 h, pH 7.8 buffer | (R)-acid with 99.42% ee, 41.41 wt % assay |
| 3 | Acidification and extraction | pH adjusted to 3.96 with citric acid, extraction with EtOAc and brine | Isolated (R)-acid as orange oil |
| 4 | Formation of L-arginine salt | Dissolution in isopropanol, seeding, addition of L-arginine solution, slow cooling | White solid L-arginine salt of (R)-acid |
Research Discoveries and Optimization Insights
- The use of immobilized Candida antarctica lipase B allows for highly selective hydrolysis of the ester to the acid with excellent enantiomeric purity, which is critical for the biological activity of the compound as an S1P1 receptor modulator.
- The L-arginine salt formation enhances the compound's stability and handling properties, facilitating its development as a pharmaceutical agent.
- The synthetic route has been optimized to minimize impurities, particularly the ester impurity in the acid intermediate, ensuring high purity and yield.
- The compound's molecular formula is C28H30F3NO3, with a molecular weight of approximately 485.5 g/mol, confirming the incorporation of trifluoromethyl and cyclopentyl groups essential for receptor binding affinity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-((4-cyclopentyl-3-(trifluoromethyl)benzyl)oxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Unfortunately, the provided search results do not offer specific applications, comprehensive data tables, or case studies for "Ethyl 2-(7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate." However, the search results do provide some information that can be used to characterize the compound.
Chemical Identification and Properties
- CAS Number: 1206124-34-6
- Chemical Name: ethyl 2-(7-((4-cyclopentyl-3-(trifluoromethyl)benzyl)oxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate
- Molecular Formula: C28H30F3NO3
- Molecular Weight: 485.54
- IUPAC Name: ethyl 2-[7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate
- Synonyms: The compound is also known as ethyl 2-(7-((4-cyclopentyl-3-(trifluoromethyl)benzyl)oxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate, amongst others .
Related Compounds
- The search results mention a related compound, (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate, which is associated with Etrasimod . Etrasimod is a monocarboxylic acid .
- Another related compound is 2-[(3r)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid .
Mechanism of Action
The mechanism of action of Ethyl 2-(7-((4-cyclopentyl-3-(trifluoromethyl)benzyl)oxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The target compound is compared to four analogs below, highlighting substituent variations, molecular properties, and synthetic relevance:
| Compound Name | CAS No. | Molecular Formula | MW | Substituents | Key Properties |
|---|---|---|---|---|---|
| Ethyl 2-(7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate | Not provided | C₂₆H₂₆F₃NO₃ | ~457.48* | 7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy), 3-ethyl ester | High lipophilicity due to -CF₃ and cyclopentyl; likely stable at low temperatures |
| (R)-2-(7-((4-Cyclopentyl-3-(trifluoromethyl)benzyl)oxy)-...acetic acid () | 1206123-37-6 | C₂₆H₂₆F₃NO₃ | 457.48 | Same benzyloxy substituent; 3-carboxylic acid | Storage at -20°C; hazards: H302 (oral toxicity), H315/H319 (skin/eye irritation) |
| Ethyl 2-(7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate () | 1206124-14-2 | C₁₆H₁₉NO₃ | 273.33 | 7-methoxy, 3-ethyl ester | Simpler structure; >96% purity; synthetic intermediate for hydroxylated analogs |
| Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate () | 1206124-13-1 | C₁₅H₁₇NO₃ | 259.30 | 7-hydroxy, 3-ethyl ester | Polar due to -OH; synthesized via BBr₃-mediated demethylation (88.9% yield) |
| Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate () | 2894757 | C₂₃H₂₂O₅ | 378.42 | Chromen-4-one core, 7-oxy(phenyl)acetate, 6-methyl | Distinct core structure; ester functionality for enhanced bioavailability |
Functional Group Impact
- Target vs. The acid form, however, may exhibit stronger hydrogen-bonding interactions, affecting target binding .
- Target vs. Methoxy Analog () : The methoxy group in the simpler analog lacks the steric bulk and electron-withdrawing effects of the target’s 4-cyclopentyl-3-(trifluoromethyl)benzyloxy group. This difference likely reduces metabolic stability in the methoxy compound, as -OCH₃ is more prone to oxidative demethylation .
- Target vs. This compound serves as a key intermediate in synthesizing more complex derivatives .
- Target vs. Chromenone Derivative (): The chromenone core introduces a ketone and fused aromatic system, altering electronic properties and binding motifs. The phenylacetate group mirrors the ester functionality but in a distinct scaffold .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key intermediates are involved?
The synthesis often involves multi-step procedures, including nucleophilic substitution and cyclization. For example, benzoylisothiocyanate derivatives can be reacted with tetrahydrobenzo[b]thiophene precursors in 1,4-dioxane under room-temperature stirring to form intermediates . Subsequent esterification or functionalization steps (e.g., introducing the cyclopentyl-trifluoromethylbenzyloxy group) require careful control of stoichiometry and reaction time. Purification typically involves recrystallization from acetic acid or ice/water precipitation .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (457.48 g/mol, C₂₆H₂₆F₃NO₃) .
- ¹H/¹³C NMR to resolve stereochemistry (e.g., the (3R)-configuration noted in INN guidelines) and substituent positioning .
- HPLC-PDA to assess purity, especially given the compound’s sensitivity to degradation at room temperature (storage recommended at -20°C) .
Q. What biological targets or mechanisms are associated with this compound?
Classified as an immunomodulator, it likely interacts with immune signaling pathways, such as cytokine receptors or T-cell activation regulators. In vitro assays should prioritize dose-response studies in immune cell lines (e.g., Jurkat or PBMCs) to validate target engagement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and enantiomeric purity?
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction homogeneity for cyclization steps .
- Catalysis : Asymmetric catalysis (e.g., chiral Lewis acids) may improve enantiomeric excess for the (3R)-configured indole core .
- Temperature control : Low-temperature quenching (e.g., ice/water) minimizes byproduct formation during precipitation .
Q. How should researchers address discrepancies in biological activity data across assay models?
- Assay validation : Cross-validate results using orthogonal methods (e.g., ELISA for cytokine levels vs. flow cytometry for cell surface markers).
- Metabolite interference : Test for ester hydrolysis (to the free acid form, as in ) in different biological matrices (e.g., plasma vs. cell lysates).
- Species specificity : Compare activity in human vs. murine immune cells to identify model-dependent effects .
Q. What strategies resolve spectral data contradictions during structural elucidation?
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in the indole and cyclopentyl regions .
- X-ray crystallography : Confirm absolute stereochemistry, particularly for the tetrahydrocyclopenta[b]indol-3-yl core .
- DFT calculations : Predict NMR/IR spectra for comparison with experimental data to identify regioisomeric impurities .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
